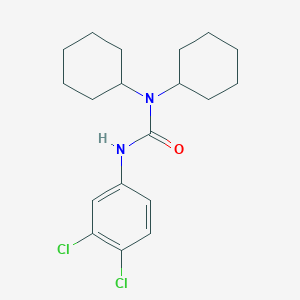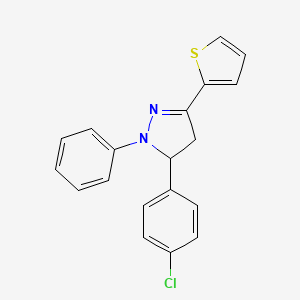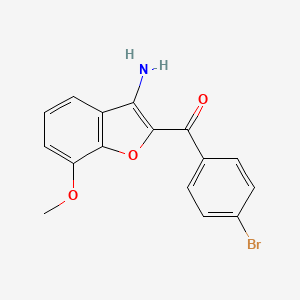
1,1-Dicyclohexyl-3-(3,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea is an organic compound known for its unique chemical structure and properties. It is a derivative of urea, featuring two cyclohexyl groups and a 3,4-dichlorophenyl group attached to the nitrogen atoms. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea can be synthesized through several methods. One common approach involves the reaction of N,N-dicyclohexylcarbodiimide with 3,4-dichloroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The process involves the formation of an intermediate isourea, which subsequently rearranges to form the desired urea derivative .
Industrial Production Methods
Industrial production of N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other coupling reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The primary mechanism of action of N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea involves the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound increases the levels of EETs, which have vasodilatory and anti-inflammatory effects. This mechanism is beneficial in the treatment of hypertension and vascular inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dicyclohexylurea: A closely related compound with similar inhibitory effects on sEH but lacks the 3,4-dichlorophenyl group.
N,N-dimethyl-N’-(3,4-dichlorophenyl)urea: Another derivative with different alkyl groups, which may exhibit varying degrees of enzyme inhibition and biological activity.
Uniqueness
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea is unique due to its specific combination of cyclohexyl and dichlorophenyl groups, which confer distinct chemical and biological properties. Its potent inhibitory action on sEH and its stability under various conditions make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C19H26Cl2N2O |
|---|---|
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
1,1-dicyclohexyl-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C19H26Cl2N2O/c20-17-12-11-14(13-18(17)21)22-19(24)23(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-13,15-16H,1-10H2,(H,22,24) |
InChI-Schlüssel |
NRQCWXQQMBQYGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)












